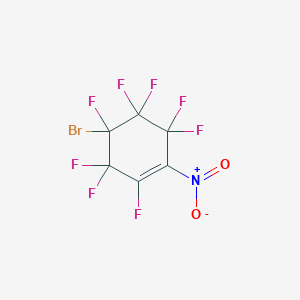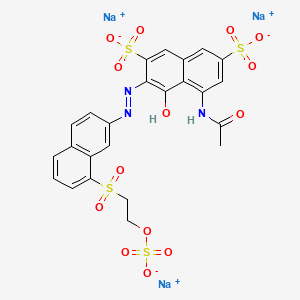
2,7-Naphthalenedisulfonic acid, 5-(acetylamino)-4-hydroxy-3-((8-((2-(sulfooxy)ethyl)sulfonyl)-2-naphthalenyl)azo)-, sodium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,7-Naphthalenedisulfonic acid, 5-(acetylamino)-4-hydroxy-3-((8-((2-(sulfooxy)ethyl)sulfonyl)-2-naphthalenyl)azo)-, sodium salt is a complex organic compound. It is characterized by its naphthalene backbone, multiple sulfonic acid groups, and azo linkage. This compound is often used in various industrial applications, particularly in the production of dyes and pigments due to its vibrant color properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Naphthalenedisulfonic acid, 5-(acetylamino)-4-hydroxy-3-((8-((2-(sulfooxy)ethyl)sulfonyl)-2-naphthalenyl)azo)-, sodium salt typically involves multiple steps:
Nitration and Sulfonation: The naphthalene ring undergoes nitration followed by sulfonation to introduce nitro and sulfonic acid groups.
Reduction: The nitro group is reduced to an amino group.
Diazotization: The amino group is converted to a diazonium salt.
Coupling Reaction: The diazonium salt is coupled with another naphthalene derivative containing sulfonic acid and acetylamino groups.
Sulfonation: Additional sulfonic acid groups are introduced to the final product.
Industrial Production Methods
Industrial production methods often involve large-scale batch processes with stringent control over reaction conditions to ensure high yield and purity. The use of continuous flow reactors is also common to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group.
Reduction: Reduction reactions can occur at the azo linkage, converting it to corresponding amines.
Substitution: Electrophilic substitution reactions can take place on the naphthalene ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium dithionite, zinc dust.
Substitution Reagents: Halogens, sulfonyl chlorides.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of aromatic amines.
Substitution: Introduction of various functional groups on the naphthalene ring.
科学的研究の応用
2,7-Naphthalenedisulfonic acid, 5-(acetylamino)-4-hydroxy-3-((8-((2-(sulfooxy)ethyl)sulfonyl)-2-naphthalenyl)azo)-, sodium salt is widely used in scientific research:
Chemistry: As a precursor in the synthesis of complex organic molecules and dyes.
Biology: Used in staining techniques for microscopy.
Medicine: Investigated for potential therapeutic applications due to its structural similarity to biologically active compounds.
Industry: Employed in the production of dyes, pigments, and as a pH indicator.
作用機序
The compound exerts its effects primarily through its azo linkage and sulfonic acid groups. The azo linkage can participate in electron transfer reactions, while the sulfonic acid groups enhance solubility and reactivity. The molecular targets and pathways involved include interactions with proteins and enzymes, leading to changes in their activity and function.
類似化合物との比較
Similar Compounds
- 2,7-Naphthalenedisulfonic acid, 4-amino-5-hydroxy-3-((2-(sulfooxy)ethyl)sulfonyl)-, sodium salt
- 2,7-Naphthalenedisulfonic acid, 5-(acetylamino)-3-((2-(sulfooxy)ethyl)sulfonyl)-, sodium salt
Uniqueness
The unique combination of acetylamino, hydroxyl, and azo groups in 2,7-Naphthalenedisulfonic acid, 5-(acetylamino)-4-hydroxy-3-((8-((2-(sulfooxy)ethyl)sulfonyl)-2-naphthalenyl)azo)-, sodium salt imparts distinct chemical and physical properties, making it particularly valuable in dye synthesis and other industrial applications.
特性
CAS番号 |
85567-18-6 |
|---|---|
分子式 |
C24H18N3Na3O14S4 |
分子量 |
769.6 g/mol |
IUPAC名 |
trisodium;5-acetamido-4-hydroxy-3-[[8-(2-sulfonatooxyethylsulfonyl)naphthalen-2-yl]diazenyl]naphthalene-2,7-disulfonate |
InChI |
InChI=1S/C24H21N3O14S4.3Na/c1-13(28)25-19-12-17(43(32,33)34)9-15-10-21(44(35,36)37)23(24(29)22(15)19)27-26-16-6-5-14-3-2-4-20(18(14)11-16)42(30,31)8-7-41-45(38,39)40;;;/h2-6,9-12,29H,7-8H2,1H3,(H,25,28)(H,32,33,34)(H,35,36,37)(H,38,39,40);;;/q;3*+1/p-3 |
InChIキー |
LFGFNDGXSMOXBV-UHFFFAOYSA-K |
正規SMILES |
CC(=O)NC1=C2C(=CC(=C1)S(=O)(=O)[O-])C=C(C(=C2O)N=NC3=CC4=C(C=CC=C4S(=O)(=O)CCOS(=O)(=O)[O-])C=C3)S(=O)(=O)[O-].[Na+].[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


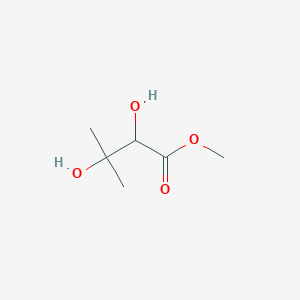

![3-Methyl-2-[(prop-2-en-1-yl)oxy]benzene-1-sulfonamide](/img/structure/B14427217.png)

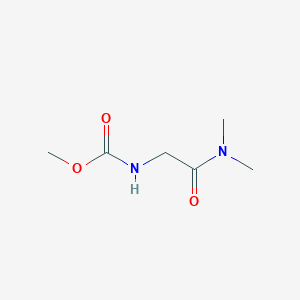

![Ethyl 6-(benzenesulfonyl)-8-methyl-7-azabicyclo[2.2.2]oct-2-ene-7-carboxylate](/img/structure/B14427245.png)
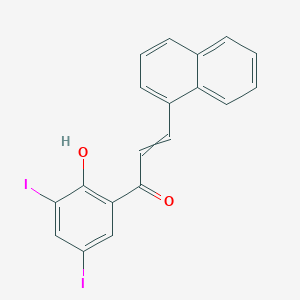
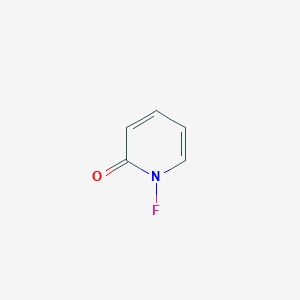
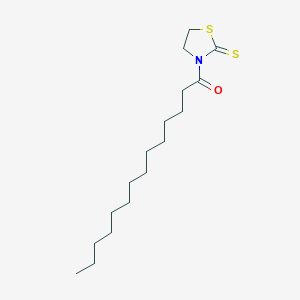
![3-{2-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}-1H-indole](/img/structure/B14427283.png)
![2,4-Pentanedione, 3-[[(4-methylphenyl)sulfonyl]oxy]-](/img/structure/B14427288.png)
![3-[6-(2-Methoxyethoxy)-2,5,7,10-tetraoxa-6-silaundecan-6-YL]propane-1-thiol](/img/structure/B14427292.png)
